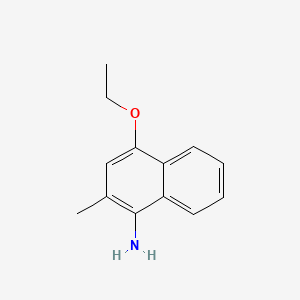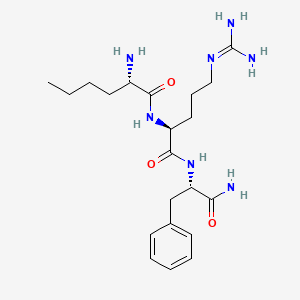![molecular formula C22H28N4O7 B560850 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol CAS No. 100852-76-4](/img/structure/B560850.png)
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol is a complex organic compound with the molecular formula C22H28N4O7 and a molecular weight of 460.48 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linked to a nitrophenyl group and a phenol group, along with a macrocyclic ether containing nitrogen.
Vorbereitungsmethoden
The synthesis of 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol under controlled pH conditions to form the azo compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Analyse Chemischer Reaktionen
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The azo group can participate in electrophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: The compound can be used in biological assays to study enzyme activities and protein interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The macrocyclic ether moiety may facilitate binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol include:
4-[(4-Nitrophenyl)azo]phenol: Lacks the macrocyclic ether moiety, making it less complex and potentially less specific in its interactions.
4-[(4-Aminophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol: Contains an amino group instead of a nitro group, which may alter its reactivity and applications.
4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)aniline: Similar structure but with an aniline group, which may affect its chemical properties and uses.
The uniqueness of this compound lies in its combination of an azo group, nitrophenyl group, phenol group, and macrocyclic ether, providing a versatile platform for various applications in research and industry.
Eigenschaften
CAS-Nummer |
100852-76-4 |
|---|---|
Molekularformel |
C22H28N4O7 |
Molekulargewicht |
460.487 |
IUPAC-Name |
4-[(4-nitrophenyl)hydrazinylidene]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H28N4O7/c27-22-6-3-19(24-23-18-1-4-20(5-2-18)26(28)29)17-21(22)25-7-9-30-11-13-32-15-16-33-14-12-31-10-8-25/h1-6,17,23H,7-16H2 |
InChI-Schlüssel |
DCHAQGSDSKDUBL-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOCCOCCN1C2=CC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C=CC2=O |
Synonyme |
4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



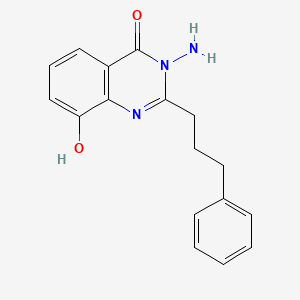
![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B560770.png)
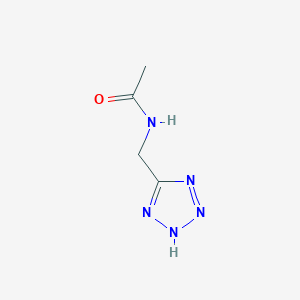
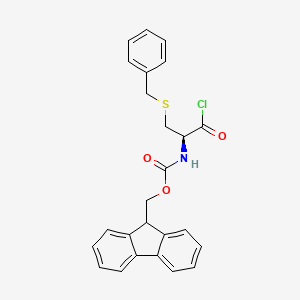

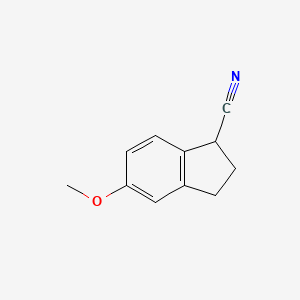
acetyl fluoride](/img/structure/B560781.png)
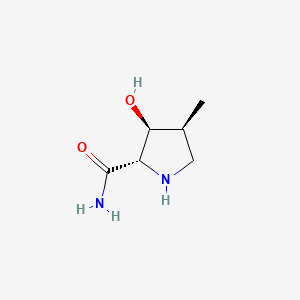
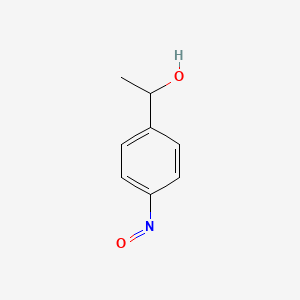
![[1,1-Biphenyl]-2,4-diol,5-chloro-](/img/structure/B560786.png)
